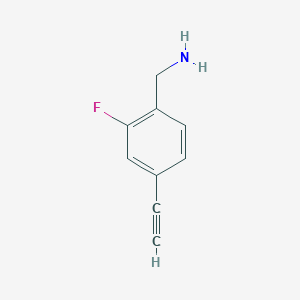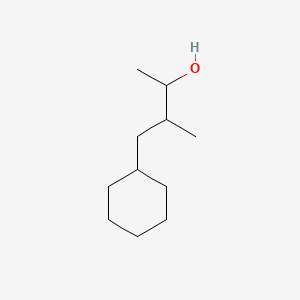
alpha,beta-Dimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,beta-Dimethylcyclohexanepropanol: is an organic compound with the molecular formula C11H22O . It is a derivative of cyclohexane, featuring two methyl groups at the alpha and beta positions and a propanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexanepropanol typically involves the selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). The process can be catalyzed by silica gel and methanol as the solvent, with heating under reflux for 1 hour to obtain α-monochlorinated products in high yields . Another method involves the oxidation of aldehydes to α,β-unsaturated aldehydes using amine-catalyzed, IBX-mediated oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of selective chlorination and oxidation reactions can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: alpha,beta-Dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) and amine catalysts are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like DCDMH and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include α,β-unsaturated aldehydes, ketones, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
alpha,beta-Dimethylcyclohexanepropanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha,beta-Dimethylcyclohexanepropanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Cyclohexanepropanol: Lacks the methyl groups at the alpha and beta positions.
alpha-Methylcyclohexanepropanol: Contains only one methyl group at the alpha position.
beta-Methylcyclohexanepropanol: Contains only one methyl group at the beta position.
Uniqueness: alpha,beta-Dimethylcyclohexanepropanol is unique due to the presence of two methyl groups at the alpha and beta positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .
Propriétés
Numéro CAS |
63450-10-2 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
Clé InChI |
UNFLPVPOSGWAPY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCCC1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




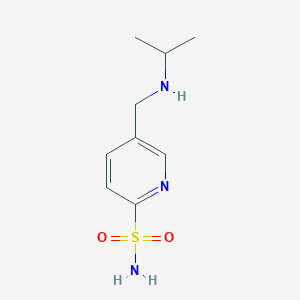
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
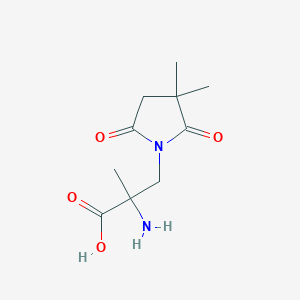
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

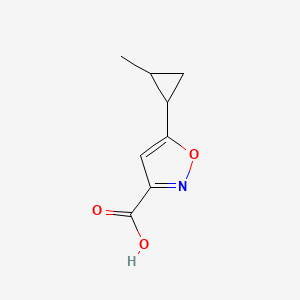
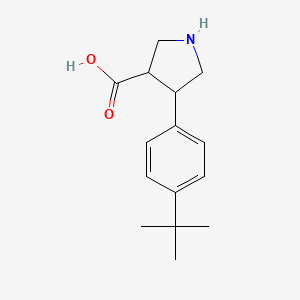
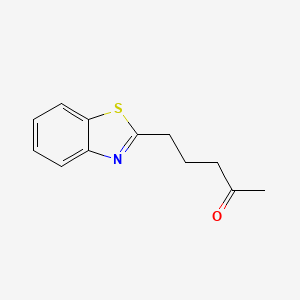
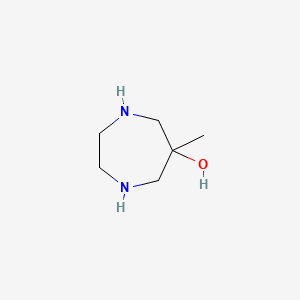
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

